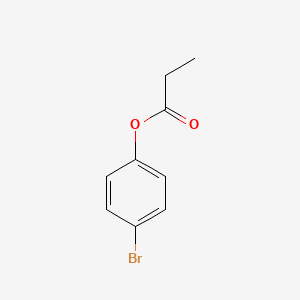

p-Bromophenyl propionate

Description

Contextualization within Aryl Ester Chemistry and Organobromine Compounds

As an aryl ester, (4-bromophenyl) propanoate belongs to a class of organic compounds formed from an aromatic alcohol (phenol, in this case, 4-bromophenol) and a carboxylic acid (propionic acid). ontosight.ailibretexts.org Aryl esters are significant in organic synthesis and are found in various natural and synthetic products. libretexts.org The presence of the bromine atom also classifies it as an organobromine compound. wikipedia.org Organobromides are organic compounds containing a carbon-bromine bond. While some are found in nature, many are synthesized for specific industrial applications. wikipedia.org The carbon-bromine bond in these compounds is electrophilic, making them useful as alkylating agents in chemical reactions. wikipedia.org

Evolution of Academic Interest in Bromophenyl Derivatives

Academic interest in bromophenyl derivatives has evolved significantly over time, driven by their diverse biological activities and applications. Research has shown that brominated phenyl derivatives can exhibit anti-inflammatory properties. Furthermore, various bromophenol derivatives have demonstrated potential as antibacterial agents, even against drug-resistant strains like MRSA. acs.org

Studies on different bromophenyl derivatives have highlighted their potential in several areas:

Anti-Alzheimer's Agents: Certain 4'4-bromophenyl-4'piperidinol derivatives have been synthesized and evaluated as multifactorial agents for treating Alzheimer's disease, showing promising results against acetylcholinesterase and as antioxidants. researchgate.netmdpi.com

Anticancer and Antimicrobial Agents: Novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and tested for their in vitro antimicrobial and anticancer activities. nih.gov Chalcone derivatives containing bromine have also been investigated for their potential as anticancer agents. grafiati.com

Organic Synthesis: Bromophenyl compounds are valuable intermediates in organic synthesis, used to create more complex molecules for pharmaceuticals and agrochemicals. cymitquimica.com For instance, they are used in palladium-catalyzed cross-coupling reactions like the Negishi coupling and Fukuyama coupling. wikipedia.orgnih.gov

Current Research Landscape and Future Perspectives for (4-Bromophenyl) Propanoate

Current research on (4-bromophenyl) propanoate itself is not as extensive as for some of its derivatives. However, the existing knowledge about related compounds suggests potential areas for future investigation. Its structural similarity to compounds with known biological activities, such as antioxidant and anti-inflammatory properties, indicates that (4-bromophenyl) propanoate could have applications in pharmaceuticals, cosmetics, and food preservation. ontosight.ai

The compound is primarily used as a building block in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com It also serves as an intermediate in the production of fragrances and flavors. lookchem.com Future research is likely to focus on fully exploring the biological effects and potential uses of (4-bromophenyl) propanoate, moving beyond its current role as a chemical intermediate. The unique properties conferred by the bromine atom make it a candidate for the development of new materials, such as polymers and coatings. chemimpex.com

Interactive Data Table: Properties of p-Bromophenyl propionate (B1217596)

| Property | Value | Reference |

| IUPAC Name | (4-bromophenyl) propanoate | nih.gov |

| CAS Number | 23600-77-3 | nih.govlookchem.com |

| Molecular Formula | C9H9BrO2 | nih.govlookchem.com |

| Molecular Weight | 229.07 g/mol | nih.gov |

| Melting Point | 11.6 °C | lookchem.com |

| Boiling Point | 267.6 °C at 760mmHg | lookchem.com |

| Density | 1.433 g/cm³ | lookchem.com |

| Flash Point | 115.6 °C | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUYGYIPZTYGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178255 | |

| Record name | p-Bromophenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23600-77-3 | |

| Record name | Phenol, 4-bromo-, 1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23600-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenyl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023600773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Bromophenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromophenyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromophenyl propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65284H2QEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Bromophenyl Propanoate and Analogues

Esterification Protocols for Direct Synthesis

The most direct route to (4-Bromophenyl) propanoate is the esterification of 4-bromophenol (B116583) with propionic acid or its more reactive derivatives, such as propionic anhydride (B1165640) or propionyl chloride. Modern synthetic protocols emphasize the use of catalysts to enhance reaction rates and yields under mild conditions.

Catalytic Esterification Techniques and Optimization

Catalytic esterification is a cornerstone of modern organic synthesis, allowing for efficient formation of esters from carboxylic acids and alcohols. The reaction between 4-bromophenol and propionic acid is typically sluggish and requires a catalyst to proceed at a reasonable rate.

Common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄). Research into the esterification of propanoic acid has shown that key parameters such as catalyst concentration, temperature, and the molar ratio of reactants significantly influence the reaction's kinetics and equilibrium. For instance, increasing the catalyst concentration and temperature generally leads to higher reaction rates and yields. An excess of one reactant, typically the alcohol or in this case, the propionic acid, can be used to shift the equilibrium towards the product.

Heterogeneous solid acid catalysts are increasingly favored due to their ease of separation from the reaction mixture, potential for recyclability, and reduced corrosiveness. rsc.org Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons. acs.orgcsic.es These catalysts provide acidic sites on a solid support, facilitating the esterification while simplifying product purification.

Optimization of these catalytic systems involves a systematic study of reaction parameters to maximize the yield of (4-Bromophenyl) propanoate.

Table 1: Comparison of Catalytic Systems for Propanoate Esterification

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Heat (60-120°C), Excess propionic acid | High reaction rates, Low cost | Difficult to separate, Corrosive, Generates acidic waste |

| Heterogeneous Acid | Amberlyst-15 | Heat (80-140°C), Batch or flow reactor | Easily separable, Reusable, Low corrosion | Potentially lower activity than homogeneous catalysts, Can be costly |

| Heterogeneous Acid | Sulfonated Carbon | Heat (100-150°C) | Sustainable (biomass-derived), Reusable acs.org | Activity may decrease over cycles, Preparation can be complex |

| Lewis Acid | Zinc (II) Oxide | Heat (170°C) | Recyclable as zinc carboxylate precipitate nih.gov | High temperatures required |

Green Chemistry Principles in Propanoate Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of (4-Bromophenyl) propanoate, these principles can be applied in several ways.

The use of heterogeneous, reusable solid acid catalysts is a key green strategy. researchgate.net These catalysts minimize waste by simplifying purification and allowing for multiple reaction cycles, as demonstrated with magnetic-responsive solid acids that can be recovered using a magnet. rsc.org This avoids the neutralization and disposal issues associated with homogeneous acid catalysts like H₂SO₄. nih.gov

Solvent selection is another critical aspect. Ideal green solvents are non-toxic, derived from renewable resources, and readily biodegradable. Alternatively, performing reactions under solvent-free conditions, where one of the reactants acts as the solvent, is highly desirable as it reduces waste and simplifies downstream processing.

Synthetic Routes via Functional Group Interconversions on Bromophenyl Precursors

Bromination Strategies on Pre-formed Propanoate Moieties

This approach begins with a non-brominated ester, such as phenyl propanoate, and introduces the bromine atom onto the aromatic ring through electrophilic aromatic substitution. The key challenge in this strategy is achieving regioselectivity, specifically directing the bromine atom to the para position (position 4) of the phenyl ring.

The ester group's oxygen atom is an activating, ortho, para-directing group. Therefore, electrophilic bromination of phenyl propanoate is expected to yield a mixture of ortho- and para-brominated products. To enhance para-selectivity, various specialized brominating agents and conditions have been developed. Steric hindrance around the ortho positions can naturally favor substitution at the less hindered para position.

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination, particularly for activated rings. commonorganicchemistry.comorganic-chemistry.org Its selectivity can be tuned by the choice of solvent and catalyst. organic-chemistry.org Using NBS in conjunction with catalysts like acidic montmorillonite (B579905) K-10 clay or within a tetrabutylammonium (B224687) bromide medium has been shown to achieve predominant para-selective monobromination of activated aromatic compounds. organic-chemistry.orgorganic-chemistry.org Zeolites have also been employed to induce high para-selectivity in the bromination of various aromatic substrates. mdpi.com

Table 2: Reagents for Regioselective Bromination of Activated Aromatic Rings

| Reagent/System | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Br₂ in Acetic Acid | Room Temperature | Mixture of ortho and para isomers | General Chemistry |

| NBS / Tetrabutylammonium Bromide | CH₂Cl₂ | Predominantly para | organic-chemistry.org |

| NBS / Montmorillonite K-10 Clay | CCl₄, Microwave or Reflux | High para-selectivity | organic-chemistry.org |

| NBS / Silica Gel-LiClO₄ | Solid phase, Room Temp | High para-selectivity for phenols | researchgate.net |

| Tetraalkylammonium Tribromides | Dichloromethane | High para-selectivity for phenols | mdpi.com |

Transformation of Halogenated Phenyl Substrates into Propanoate Esters

This strategy utilizes readily available halogenated phenyl compounds as precursors. The most straightforward example is the direct esterification of 4-bromophenol, as detailed in Section 2.1.

More advanced methods involve transition-metal catalysis, particularly with palladium, to form the ester. One such pathway is the palladium-catalyzed carbonylation of aryl halides. researchgate.net In this type of reaction, an aryl halide (like 1,4-dibromobenzene) can react with carbon monoxide and an alcohol in the presence of a palladium catalyst to form an aryl ester. While more complex, this method is powerful for creating ester functionalities on aromatic rings.

Another sophisticated approach involves the palladium-catalyzed cross-coupling of an aryl halide with a suitable propionate-equivalent nucleophile. Although less common for simple esters, related reactions, such as the arylation of malonates and cyanoesters with aryl bromides, demonstrate the feasibility of forming carbon-carbon bonds adjacent to an ester group using palladium catalysis. nih.gov These methods offer powerful alternatives for constructing more complex analogues where direct esterification is not viable. rsc.org For instance, a two-step, one-pot procedure involving a palladium-catalyzed Heck coupling of an aryl bromide with ethylene (B1197577), followed by hydroxycarbonylation, has been developed to synthesize 2-aryl propionic acids, which are structurally related to the propanoate target. mdpi.comresearchgate.net

Exploration of Stereoselective Synthetic Approaches for Related Propionates

While (4-Bromophenyl) propanoate itself is achiral, the synthesis of chiral propionate (B1217596) analogues, particularly 2-arylpropionic acids (profens), is of significant interest in the pharmaceutical industry. nih.gov These syntheses require methods that can control the three-dimensional arrangement of atoms at a stereocenter.

One major strategy is the use of a chiral auxiliary . wikipedia.org This involves temporarily attaching a chiral molecule to the propionate substrate to direct a subsequent reaction, such as alkylation, in a diastereoselective manner. sigmaaldrich.com Evans' oxazolidinone auxiliaries and pseudoephedrine are well-known examples. tandfonline.comnih.gov The propionyl group is first attached to the chiral auxiliary, forming an amide. Deprotonation followed by reaction with an electrophile (e.g., an arylating agent) proceeds with high stereocontrol due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched propionic acid or ester. iupac.org

A second powerful strategy is catalytic asymmetric synthesis . This approach uses a small amount of a chiral catalyst to generate large quantities of a chiral product. Rhodium-catalyzed asymmetric hydrogenation is a prominent example used in the synthesis of chiral drugs. nih.govrsc.org For instance, the asymmetric hydrogenation of an appropriate unsaturated precursor using a rhodium complex with a chiral phosphine (B1218219) ligand, such as those from the ZhaoPhos family, can produce chiral butyrolactones with high enantiomeric excess (ee). semanticscholar.orgrsc.org Similarly, rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated esters can effectively create chiral centers. researchgate.net

Table 3: Methodologies for Stereoselective Synthesis of Chiral Propionate Analogues

| Method | Principle | Example System | Typical Outcome |

|---|---|---|---|

| Chiral Auxiliary | Substrate-controlled diastereoselective alkylation or acylation. wikipedia.org | Evans' Oxazolidinones, Pseudoephedrine amides. tandfonline.comnih.gov | High diastereomeric excess (>95% de), auxiliary is recoverable. |

| Catalytic Asymmetric Hydrogenation | Chiral metal complex catalyzes enantioselective addition of H₂ to a C=C bond. | Rhodium / Chiral Phosphine Ligand (e.g., ZhaoPhos). semanticscholar.orgrsc.org | High enantiomeric excess (>99% ee), high turnover number. |

| Catalytic Asymmetric 1,4-Addition | Chiral metal complex mediates the enantioselective addition of a nucleophile to an α,β-unsaturated ester. | Rhodium / Chiral Diene Ligand + Arylboronic Acid. researchgate.net | High enantiomeric excess (e.g., 97% ee). |

| Biocatalysis | Enzymes (e.g., esterases) perform kinetic resolution of racemic esters. nih.gov | Esterase-mediated hydrolysis of racemic ethyl 2-arylpropionates. | High enantiomeric excess for the remaining ester or the acid product. |

Chiral Catalysis in Asymmetric Ester Formation

The introduction of chirality into ester molecules is a critical challenge in pharmaceutical and materials science. Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity in the synthesis of chiral esters. While direct asymmetric synthesis of (4-Bromophenyl) Propanoate is not extensively documented, several chiral catalytic systems have been developed for the asymmetric esterification of phenols and related substrates, demonstrating the potential for producing chiral analogues.

Chiral N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for the desymmetrization of prochiral diformylcalix nih.govarenes through esterification with various phenols. These reactions proceed in good to high yields and with high levels of enantiopurity. chemrxiv.org This methodology highlights the potential of NHC catalysts to differentiate between prochiral centers, a principle that could be applied to create chiral bromophenyl esters from suitably designed precursors.

Chiral phosphoric acids (CPAs), a cornerstone of Brønsted acid catalysis, are also effective in promoting enantioselective reactions. nih.govrsc.org They have been successfully employed in the first asymmetric intermolecular bromoesterification reactions. researchgate.net By activating substrates through hydrogen bonding, these catalysts can create a chiral environment that directs the stereochemical outcome of the ester formation. The development of CPAs with varying acidities, from common phosphoric acids to stronger phosphoramides, allows for the fine-tuning of catalytic activity to suit specific substrates, including phenol (B47542) derivatives. nih.govrsc.org

The table below summarizes representative results for chiral catalyst systems in asymmetric esterification reactions analogous to the formation of chiral bromophenyl propanoates.

| Catalyst Type | Substrate Type | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Chiral N-Heterocyclic Carbene | Prochiral diformylcalix nih.govarene | High | Good-High | chemrxiv.org |

| Chiral Phosphoric Acid | Alkenes (Bromoesterification) | Up to 70% | Moderate | researchgate.net |

| Dinuclear Zinc Complex | Alkenes (Iodoesterification) | High | Good | researchgate.net |

Table 1: Performance of Chiral Catalysts in Asymmetric Esterification and Related Reactions.

Novel Coupling Reactions in the Construction of Bromophenyl Propanoate Scaffolds

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl compounds, providing efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are highly relevant for constructing the core structure of (4-Bromophenyl) Propanoate.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction, a cornerstone of palladium catalysis, involves the cross-coupling of an organoboron compound with an organic halide or triflate. libretexts.org This reaction is exceptionally versatile for creating C-C bonds. For the synthesis of bromophenyl propanoate scaffolds, one could envision the coupling of a boronic acid with a 5-(4-bromophenyl)-4,6-dichloropyrimidine, followed by further functionalization. mdpi.com Studies on the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid have been conducted using various palladium catalysts, demonstrating the feasibility of reactions involving bromophenyl substrates. researchgate.netresearchgate.net

Palladium-catalyzed carbonylation reactions offer a direct route to aryl esters from aryl halides. researchgate.netnih.govuni-rostock.de The alkoxycarbonylation of aryl bromides, such as 4-bromoacetophenone, can be achieved under atmospheric pressure of carbon monoxide using a palladium catalyst with a suitable ligand like Xantphos. nih.govresearchgate.net This method provides a direct way to introduce the ester functionality onto a brominated aromatic ring.

Furthermore, the Heck reaction, which couples an unsaturated halide with an alkene, can be used in a one-pot, two-step sequence to synthesize 2-aryl propionic acids from aryl bromides. nih.govliverpool.ac.ukresearchgate.netmdpi.comwikipedia.org The aryl bromide first undergoes a Heck reaction with ethylene to form a styrene (B11656) derivative, which is then subjected to hydroxycarbonylation to yield the propionic acid, a direct precursor to the corresponding propanoate ester. nih.govliverpool.ac.ukresearchgate.net

The following table presents data from palladium-catalyzed reactions relevant to the synthesis of aryl propanoate structures.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Good | mdpi.com |

| Alkoxycarbonylation | 4-Bromoacetophenone | n-Butanol / CO | Pd(PPh₃)₄ or PdCl₂(PhCN)₂/PPh₃ | ~70 | researchgate.net |

| Heck/Hydroxycarbonylation | 4-Bromoanisole | Ethylene / CO | Pd(OAc)₂ / NISPCDPP | 89 | nih.govresearchgate.net |

Table 2: Examples of Palladium-Catalyzed Reactions for Aryl Ester and Precursor Synthesis.

Nickel-Catalyzed Reductive Alkylation Strategies

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for many cross-coupling reactions. mdpi.com Nickel-catalyzed methods have been developed for the alkylation of esters through the cleavage of C–O bonds, allowing for the direct replacement of the ester moiety with functionalized alkyl chains. scispace.com This strategy could be applied to modify existing aryl propanoates.

More relevant to the construction of the bromophenyl propanoate scaffold is the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids, which produces chiral α-substituted propionic acids with high enantiomeric excess. researchgate.netspringernature.com These propionic acids are direct precursors for the target esters. This method is particularly valuable for preparing enantiomerically enriched non-steroidal anti-inflammatory drugs like (S)-Ibuprofen and (S)-Naproxen. researchgate.netspringernature.com

The table below shows results from a nickel-catalyzed asymmetric hydrogenation.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Substrate/Catalyst Ratio | Reference |

| 2-Phenylacrylic acid | Ni(OAc)₂·4H₂O / (R,R)-BenzP | 96% | 500 | researchgate.netspringernature.com |

| Various α-substituted acrylic acids | Ni(OAc)₂·4H₂O / (R,R)-BenzP | Up to 99.4% | Up to 10,000 | researchgate.net |

Table 3: Nickel-Catalyzed Asymmetric Hydrogenation of α-Aryl Acrylic Acids.

C-H Activation and Functionalization Approaches

Direct C-H activation is a rapidly evolving field in organic synthesis that aims to form C-C or C-X bonds by directly functionalizing carbon-hydrogen bonds, thus avoiding the need for pre-functionalized starting materials. uq.edu.au This approach offers a more atom- and step-economical route to complex molecules.

The regioselective C-H functionalization of free phenols is a significant challenge due to the multiple reactive sites (ortho, para, and the hydroxyl group itself). nih.govrsc.org However, methods have been developed for the site-selective C-H alkylation and arylation of phenols using various transition metal catalysts, including palladium, gold, and cobalt. nih.govrsc.orgresearchgate.netnih.gov For instance, gold(I) has been shown to catalyze the para-C-H bond functionalization of phenols with haloalkynes. nih.gov These strategies could potentially be adapted to introduce a propionate or a precursor group directly onto a 4-bromophenol core.

Similarly, the direct arylation of benzene (B151609) with aryl bromides using cobalt, nickel, or copper catalysts under high-temperature and high-pressure conditions has been demonstrated. uq.edu.au While this applies to C-H/C-Br coupling, the principles of activating C-H bonds in arenes could be extended to develop a C-H propionylation reaction on a bromobenzene (B47551) substrate, representing a novel and highly efficient pathway to (4-Bromophenyl) Propanoate.

Detailed Mechanistic and Reactivity Studies of 4 Bromophenyl Propanoate

Investigations into Ester Hydrolysis and Transesterification Pathways

The hydrolysis of esters, a fundamental reaction in organic chemistry, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by acids or bases, with each pathway exhibiting distinct mechanistic features.

The acid-catalyzed hydrolysis of esters like (4-bromophenyl) propanoate is a reversible process where the ester reacts with water to form a carboxylic acid and an alcohol. chemistrysteps.comchemguide.co.uk The reaction is typically performed by heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid. chemguide.co.uk The presence of a large excess of water is necessary to shift the equilibrium towards the products, maximizing the yield of the hydrolysis reaction. chemistrysteps.com

The mechanism for acid-catalyzed hydrolysis generally follows the AAC2 pathway (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com The key steps are:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.comyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group.

Elimination: The protonated alcohol group is eliminated as a neutral alcohol molecule, and the carbonyl group is reformed.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the carboxylic acid.

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Phenyl Esters Note: This table presents generalized data for illustrative purposes, as specific kinetic parameters for (4-bromophenyl) propanoate are not readily available in the cited literature. The values are representative of similar aromatic esters under acidic conditions.

| Phenyl Ester Derivative | Catalyst | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Phenyl Acetate | HCl | 25 | 1.5 x 10⁻⁵ | 65 |

| p-Nitrophenyl Acetate | H₂SO₄ | 30 | 3.2 x 10⁻⁴ | 60 |

| p-Chlorophenyl Acetate | HCl | 25 | 4.5 x 10⁻⁵ | 63 |

Base-catalyzed hydrolysis, commonly known as saponification, is the preferred method for hydrolyzing esters due to its irreversible nature. chemguide.co.ukucoz.com The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk

The mechanism is classified as a BAC2 type (base-catalyzed, acyl-oxygen cleavage, bimolecular) and proceeds as follows:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the phenoxide group (in this case, the 4-bromophenoxide ion) as the leaving group.

Acid-Base Reaction: The newly formed propanoic acid is immediately deprotonated by the 4-bromophenoxide ion or another hydroxide ion present in the basic solution. This final, fast acid-base step forms a carboxylate salt (sodium propanoate) and 4-bromophenol (B116583). chemistrysteps.comyoutube.com

This final deprotonation step is thermodynamically very favorable and renders the entire process irreversible, driving the reaction to completion. chemistrysteps.comucoz.com The products, a carboxylate salt and an alcohol (or phenol), are easily separated. chemguide.co.uk

Biotransformations offer an environmentally friendly alternative to traditional chemical synthesis, often proceeding under mild conditions with high selectivity. nih.gov Enzymes, particularly esterases and lipases, are widely used for the hydrolysis of ester bonds. researchgate.net

For propanoate esters, lipases such as Candida antarctica lipase (B570770) B (CALB) have shown high efficiency in catalyzing both esterification and hydrolysis reactions. nih.govmdpi.com The enzymatic hydrolysis of an ester like (4-bromophenyl) propanoate would involve the enzyme's active site, typically containing a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate), interacting with the ester substrate.

The general mechanism for lipase-catalyzed hydrolysis is:

Acylation: The serine residue in the enzyme's active site attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion (4-bromophenol) and forming an acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and attacks the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid (propanoic acid) and regenerate the free enzyme.

These enzymatic processes are highly enantioselective, making them valuable for the synthesis of chiral alcohols and acids. mdpi.com Studies on various aromatic esters have demonstrated that whole-cell biotransformations using microorganisms can effectively hydrolyze these substrates to produce valuable chiral compounds. nih.govmdpi.com

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring

The aromatic ring of (4-bromophenyl) propanoate is subject to electrophilic aromatic substitution (SEAr) reactions. The outcome of these reactions—both the rate and the position of substitution—is dictated by the directing effects of the two existing substituents: the bromine atom and the propionate (B1217596) ester group. wikipedia.org

Bromo Group (-Br): This is an ortho-, para-directing but deactivating group. The deactivation occurs due to its inductive electron-withdrawing effect, while the directing effect is a result of the resonance donation of its lone pair electrons, which stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions. wikipedia.org

Ester Group (-OOCCH₂CH₃): This group is deactivating and a meta-director. It deactivates the ring through its electron-withdrawing resonance and inductive effects, pulling electron density away from the aromatic system. wikipedia.org

Since the para position is already occupied by the bromine atom, the directing effects of the two groups will determine substitution at the remaining ortho and meta positions.

Further halogenation of (4-bromophenyl) propanoate, for example with Br₂/FeBr₃ or Cl₂/AlCl₃, would introduce a second halogen atom onto the ring. lumenlearning.com The regioselectivity is determined by the combined influence of the existing substituents.

The bromo group directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The ester group directs to the positions meta to it (positions 3 and 5). The positions ortho to the bromine (2 and 6) are the same as the positions meta to the ester group. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the positions ortho to the bromine atom. The major product of a subsequent halogenation would be 2,4-dihalo- or 2,6-dihalo- substituted phenyl propanoate.

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org As with halogenation, the directing effects of the bromo and ester groups will control the position of the incoming nitro group. The substitution is expected to occur primarily at the position ortho to the bromine atom (and meta to the ester group).

Sulfonation: Sulfonation involves the reaction of the aromatic ring with sulfur trioxide (SO₃), usually in the presence of fuming sulfuric acid (H₂SO₄). libretexts.orglibretexts.org This reaction is reversible. libretexts.org The electrophile is SO₃ (or protonated SO₃). Similar to nitration, the sulfonic acid group (-SO₃H) will be directed to the position ortho to the bromine atom. The reversibility of sulfonation can sometimes be used strategically in synthesis to temporarily block a position on the ring. libretexts.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on (4-Bromophenyl) Propanoate

| Reaction | Reagents | Electrophile (E⁺) | Directing Influence | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | "Br⁺" | -Br (ortho), -Ester (meta) | 2,4-Dibromophenyl propanoate |

| Chlorination | Cl₂ / AlCl₃ | "Cl⁺" | -Br (ortho), -Ester (meta) | 2-Chloro-4-bromophenyl propanoate |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | -Br (ortho), -Ester (meta) | 4-Bromo-2-nitrophenyl propanoate |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ | -Br (ortho), -Ester (meta) | 5-Bromo-2-(propanoyloxy)benzenesulfonic acid |

Nucleophilic Reactivity at the Propionate Carbonyl Group

The propionate carbonyl group in (4-bromophenyl) propanoate is an electrophilic center susceptible to attack by various nucleophiles. This reactivity is central to the functionalization of the ester moiety, allowing for its conversion into other important organic functionalities.

Aminolysis and Amidation Reactions

The reaction of esters with amines, known as aminolysis, is a fundamental method for the formation of amide bonds. mdpi.com This transformation is of significant importance in medicinal chemistry, as the amide bond is a core component of many pharmaceutical compounds. mdpi.commdpi.com Direct aminolysis of an ester like (4-bromophenyl) propanoate typically requires elevated temperatures or catalytic activation due to the relatively low reactivity of the ester compared to other acylating agents.

Catalytic methods have been developed to facilitate these reactions under milder conditions. Boron reagents, for instance, have been employed to activate amides for transamidation processes, and similar principles can be applied to ester aminolysis. mdpi.com Borate esters can activate the carbonyl group, making it more susceptible to nucleophilic attack by an amine. mdpi.com Mechanistic studies on boron-mediated amidation suggest the formation of acyloxyboron intermediates, although single-boron acyloxy compounds are generally not considered competent acylating agents on their own. ic.ac.uk

Enzymatic catalysis offers another mild and selective approach to aminolysis. Lipases, such as that from Candida cylindracea, have been shown to catalyze the aminolysis of various esters, including chloropropionate esters, with a wide range of amines. plu.mx The enantioselectivity of such enzymatic reactions is highly dependent on the specific substrate, nucleophile, and reaction conditions. plu.mx

While direct aminolysis is common, the conversion of the ester to a more reactive carboxylic acid derivative is also a standard strategy. The resulting amide synthesis is often referred to as an amidation reaction. This two-step process can sometimes provide better yields and purer products.

Reduction Chemistry of the Ester Functionality

The ester functionality of (4-bromophenyl) propanoate can be reduced to yield either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Complete reduction of the ester to a primary alcohol, 3-(4-bromophenyl)propan-1-ol, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the phenoxide leaving group and a subsequent reduction of the intermediate aldehyde.

For the partial reduction of the ester to an aldehyde, more sterically hindered and less reactive hydride reagents are required. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The mechanism involves the formation of a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup.

Metal-Mediated and Organometallic Transformations of the Aryl Bromide

The carbon-bromine bond on the phenyl ring of (4-bromophenyl) propanoate is a key site for a variety of powerful metal-catalyzed transformations. These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis. researchgate.netnih.gov The aryl bromide moiety of (4-bromophenyl) propanoate makes it an excellent substrate for numerous palladium-catalyzed coupling reactions. researchgate.net These reactions typically involve the oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. umontreal.ca

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron reagent, is one of the most widely used cross-coupling methods. researchgate.net The reaction is valued for its mild conditions and the commercial availability and stability of many boronic acids. wiley-vch.de The reactivity of the palladium catalyst is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands, which promote both the oxidative addition and reductive elimination steps. icmpp.ro

Another important transformation is the Stille cross-coupling, which utilizes organostannane reagents. Palladium catalysts are also commonly employed in these reactions. icmpp.ro

A specific example involves the coupling of ethyl 3-(4-bromophenyl)propanoate with a diaryl disulfide in the presence of a palladium catalyst and zinc to form a diaryl sulfide, which can be further oxidized. researchgate.net This demonstrates the compatibility of the ester functional group with typical cross-coupling conditions.

| Reaction Name | Catalyst System | Coupling Partner | General Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complex with phosphine ligands (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Boronic Acid or Ester | Biaryl or Aryl-alkene | researchgate.net |

| Stille | Pd(0) complex (e.g., Pd(PPh₃)₄) | Organostannane (R-SnR'₃) | Aryl-R | icmpp.ro |

| Sulfide Formation | PdCl₂(dppf) / Zinc | Diaryl disulfide | Unsymmetrical aryl sulfide | researchgate.net |

Boron-Mediated Reactions and Borylation Strategies

The conversion of the aryl bromide in (4-bromophenyl) propanoate into an aryl boronate ester is a highly valuable transformation. This borylation reaction provides a stable, versatile intermediate that can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net

Palladium-catalyzed borylation is a common method to achieve this conversion. The reaction involves coupling the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(catecholato)diboron, in the presence of a palladium catalyst and a base. researchgate.net For instance, ethyl 3-(4-bromophenyl)propanoate has been successfully converted into the corresponding boronate ester by cross-coupling with diboron derivatives. researchgate.netresearchgate.net The choice of diboron reagent and reaction conditions can be crucial; for example, using pinacolborane in an ionic liquid led to debromination byproducts, whereas using bis(pinacolato)diboron gave the desired product in good yield. researchgate.net

This strategy allows for a one-pot, two-step borylation/Suzuki cross-coupling reaction sequence, providing a highly efficient route to complex molecules. researchgate.net

| Boron Reagent | Catalyst System | Product | Key Observation | Reference |

|---|---|---|---|---|

| Bis(pinacolato)diboron | Pd catalyst in ionic liquid | Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate | Good yield of the desired boronate ester. | researchgate.net |

| Pinacolborane | Pd catalyst in ionic liquid | Debromination products | Low yield of the desired boronate ester. | researchgate.net |

Radical Mechanisms in Metal-Catalyzed Processes

While many cross-coupling reactions proceed through two-electron pathways (oxidative addition, reductive elimination), single-electron transfer (SET) processes, which involve radical intermediates, can also play a significant role. princeton.edu In metal-catalyzed reactions of aryl halides, a radical mechanism can be initiated by the transfer of a single electron from a low-valent metal complex to the aryl halide.

This electron transfer results in the formation of a radical anion, which can then fragment to produce an aryl radical and a halide anion. princeton.edu The generated aryl radical can then participate in subsequent reaction steps to form the final product. Such radical processes are often invoked in atom transfer radical addition (ATRA) reactions.

Recent studies in on-surface synthesis have shown that aryl radicals generated from the homolysis of carbon-halogen bonds on metal surfaces can be highly reactive. For example, phenyl radicals generated from aryl bromides on a silver surface can efficiently activate C-H bonds of other molecules in a process known as inter-molecular radical transfer. nih.gov While these conditions are distinct from solution-phase catalysis, they highlight the inherent reactivity of aryl radicals derived from aryl bromides, which is a fundamental aspect of certain metal-catalyzed processes.

Photochemical and Photoinduced Reaction Pathways of (4-Bromophenyl) Propanoate

The study of the photochemical behavior of (4-bromophenyl) propanoate, also known as p-bromophenyl propionate, provides insights into the electronic transitions and bond-cleavage reactions of brominated aromatic esters upon absorption of light. While detailed mechanistic studies specifically on (4-bromophenyl) propanoate are not extensively available in the public domain, a comprehensive understanding can be built by examining the well-documented photochemistry of closely related compounds, particularly bromobenzene (B47551) and other para-substituted bromobenzenes. The primary photochemical event for this class of molecules is the dissociation of the carbon-bromine (C-Br) bond.

Excited State Reactivity and Transformations

Upon absorption of ultraviolet (UV) radiation, (4-bromophenyl) propanoate is promoted to an electronically excited state. For brominated aromatic compounds, the initial excitation typically populates a singlet state with π,π* character. researchgate.netaip.org These excited states are not stationary and can undergo several transformations, including fluorescence, intersystem crossing to a triplet state, or chemical reaction.

Research on bromobenzene has shown that the photodissociation is a rapid process. researchgate.net Ultrafast transient absorption spectroscopy on bromobenzene in solution revealed a decay of 9 ± 1 picoseconds, which is primarily attributed to predissociation. researchgate.net This suggests that the initially populated excited singlet state, S₁(π,π*), crosses over to a repulsive electronic state that leads to bond cleavage.

The general mechanism for the photodissociation of the C-Br bond in a compound like (4-bromophenyl) propanoate can be summarized as follows:

Excitation: The molecule absorbs a UV photon, leading to the population of an excited singlet state, primarily of ¹(π,π*) character.

C₆H₄(Br)OC(O)CH₂CH₃ + hν → ¹[C₆H₄(Br)OC(O)CH₂CH₃]* (π,π*)

Intersystem Crossing/Internal Conversion: The initially excited state can undergo rapid intersystem crossing to a nearby triplet state or internal conversion to a repulsive singlet state. Studies on bromobenzene suggest a predissociation mechanism, which can involve crossing to a repulsive triplet state, such as the ³(n,σ*) state. researchgate.netaip.org

Dissociation: Population of the repulsive state, which has a steep potential energy surface with respect to the C-Br bond length, results in the homolytic cleavage of the C-Br bond. This dissociation is a fast process, consistent with the observed short excited-state lifetimes for bromobenzene. researchgate.netaip.org

¹[C₆H₄(Br)OC(O)CH₂CH₃]* → [C₆H₄OC(O)CH₂CH₃]• + Br•

The presence of the propionate group in the para position is expected to have a minor influence on the primary C-Br bond photodissociation dynamics compared to unsubstituted bromobenzene, as the initial electronic excitation is largely localized on the bromophenyl moiety.

| Parameter | Value | Technique |

|---|---|---|

| Excitation Wavelength | 266 nm | Ultrafast Transient Absorption Spectroscopy |

| Excited State Lifetime (Predissociation) | 9 ± 1 ps | Ultrafast Transient Absorption Spectroscopy |

| Primary Dissociation Channel | C-Br Bond Cleavage | Photofragment Translational Spectroscopy |

| Anisotropy Parameter (β) at 266 nm | -0.7 ± 0.2 | Photofragment Translational Spectroscopy |

Note: The data in Table 1 pertains to bromobenzene as a model compound to illustrate the photochemical principles, due to the absence of specific data for (4-bromophenyl) propanoate. researchgate.netaip.org

Investigation of Radical Intermediates in Photochemistry

The primary photochemical transformation of (4-bromophenyl) propanoate, by analogy with other aryl bromides, is the homolytic cleavage of the C-Br bond, which directly leads to the formation of two radical intermediates: a 4-propanoyloxyphenyl radical and a bromine atom (Br•).

[C₆H₄OC(O)CH₂CH₃]• and Br•

The generation of these radical species is a hallmark of the photochemistry of aryl halides. The 4-propanoyloxyphenyl radical is a highly reactive species. In the absence of other reactive partners, it can participate in a variety of secondary reactions, such as:

Hydrogen Abstraction: It can abstract a hydrogen atom from a solvent molecule or another organic molecule to form 4-hydroxyphenyl propionate.

Radical Combination: It can recombine with another radical in the system.

Further Rearrangement or Fragmentation: Depending on the reaction conditions, the radical itself could undergo further chemical changes.

The bromine atom is also a reactive radical that can participate in subsequent chemical reactions, including recombination with other radicals or addition to unsaturated bonds.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromophenyl Propanoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy in solution provides precise information about the chemical environment, connectivity, and number of different types of protons and carbons in (4-bromophenyl) propanoate.

The ¹H NMR spectrum is characterized by distinct signals for the propionate (B1217596) moiety and the aromatic ring. The ethyl group of the propionate fragment gives rise to a triplet corresponding to the terminal methyl (CH₃) protons and a quartet for the adjacent methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The 1,4-disubstituted aromatic ring produces a classic AA'BB' system, which often appears as two distinct doublets, representing the chemically non-equivalent protons ortho and meta to the ester linkage.

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule generates a separate signal. The spectrum shows signals for the carbonyl carbon of the ester, the methylene and methyl carbons of the propionate group, and four signals for the aromatic carbons, as the para-substitution renders the pairs of ortho and meta carbons chemically equivalent. The carbon atom bonded to the bromine (C-Br) is significantly influenced by the halogen's electronic effects. stackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (4-Bromophenyl) Propanoate

This interactive table provides the predicted chemical shifts for each proton and carbon environment in the molecule.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H NMR | |||

| Ar-H (ortho to -OCO) | ~7.10 | Doublet | ~8.5 |

| Ar-H (meta to -OCO) | ~7.55 | Doublet | ~8.5 |

| -O-CO-CH₂- | ~2.60 | Quartet | ~7.5 |

| -CH₂-CH₃ | ~1.25 | Triplet | ~7.5 |

| ¹³C NMR | |||

| C=O | ~173 | - | - |

| C1' (C-OAr) | ~149 | - | - |

| C2'/C6' (ortho to -OCO) | ~123 | - | - |

| C3'/C5' (meta to -OCO) | ~132 | - | - |

| C4' (C-Br) | ~119 | - | - |

| -O-CO-CH₂- | ~28 | - | - |

To confirm the assignments made from 1D NMR and to establish the precise connectivity of atoms, a suite of 2D NMR experiments is employed. youtube.comscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For (4-bromophenyl) propanoate, a cross-peak is expected between the methylene quartet and the methyl triplet of the propionate group, confirming their adjacency. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH). It allows for the unambiguous assignment of each protonated carbon by linking the proton and carbon chemical shifts. uvic.ca

Table 2: Expected Key 2D NMR Correlations for (4-Bromophenyl) Propanoate

This interactive table summarizes the crucial correlations expected in 2D NMR spectra that confirm the molecular structure.

| Experiment | Correlating Protons (δ ppm) | Correlating Nuclei (δ ppm) | Information Gained |

|---|---|---|---|

| COSY | -O-CO-CH₂- (~2.60) | -CH₂-CH₃ (~1.25) | Confirms propionate chain connectivity |

| HSQC | Ar-H (ortho) (~7.10) | C2'/C6' (~123) | Direct C-H bond assignment |

| Ar-H (meta) (~7.55) | C3'/C5' (~132) | Direct C-H bond assignment | |

| -O-CO-CH₂- (~2.60) | -O-CO-CH₂- (~28) | Direct C-H bond assignment | |

| -CH₂-CH₃ (~1.25) | -CH₂-CH₃ (~9) | Direct C-H bond assignment | |

| HMBC | -O-CO-CH₂- (~2.60) | C=O (~173) | Connects ethyl group to carbonyl |

| -O-CO-CH₂- (~2.60) | C1' (~149) | Connects propionyl group to ester oxygen |

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form, providing insights into molecular structure, conformation, and packing. st-andrews.ac.uknih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable information. For (4-bromophenyl) propanoate, ssNMR can distinguish between different solid forms, such as crystalline polymorphs and amorphous states. europeanpharmaceuticalreview.com

Different crystalline packing arrangements (polymorphs) would result in distinct ¹³C chemical shifts due to variations in the local electronic environments. The presence of sharp peaks in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum is indicative of a well-ordered crystalline material, whereas broad, poorly resolved signals suggest an amorphous or disordered solid. Thus, ssNMR is an essential tool for studying the solid-state properties and stability of the compound.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide a unique "molecular fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For (4-bromophenyl) propanoate, the FT-IR spectrum is dominated by absorptions characteristic of its ester and substituted aromatic functionalities. docbrown.info

The most prominent feature is the intense carbonyl (C=O) stretching vibration of the ester group, typically appearing in the 1750-1770 cm⁻¹ region. Other key absorptions include the C-O stretching vibrations of the ester linkage, aromatic C=C stretching bands, and C-H stretching from both the aliphatic propionate chain and the aromatic ring. The substitution pattern on the benzene (B151609) ring is indicated by the out-of-plane C-H bending vibrations in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for (4-Bromophenyl) Propanoate

This interactive table lists the principal vibrational modes and their expected frequencies in the FT-IR spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Medium | Aromatic |

| 2990-2850 | C-H Stretch | Medium | Aliphatic (CH₃, CH₂) |

| ~1760 | C=O Stretch | Strong | Ester |

| ~1590, ~1485 | C=C Stretch | Medium-Strong | Aromatic Ring |

| ~1200, ~1160 | C-O Stretch | Strong | Ester |

| ~830 | C-H Out-of-Plane Bend | Strong | 1,4-disubstituted Aromatic |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy analyzes the light scattered inelastically from a sample. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active.

For (4-bromophenyl) propanoate, the Raman spectrum would also show the characteristic ester and aromatic vibrations. However, symmetric vibrations, which are often weak in the IR spectrum, tend to be strong in the Raman spectrum. This is particularly true for the aromatic ring's symmetric "breathing" mode. The C=O stretch is typically less intense in Raman than in IR. The C-Br stretching vibration is also readily observable. Together, FT-IR and Raman spectroscopy provide a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and conformational analysis. researchgate.net

Table 4: Expected Raman Shifts for (4-Bromophenyl) Propanoate

This interactive table highlights the complementary vibrational data obtained from Raman spectroscopy.

| Raman Shift (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Medium | Aromatic |

| ~1760 | C=O Stretch | Weak-Medium | Ester |

| ~1600 | C=C Stretch (Ring Breathing) | Strong | Aromatic Ring |

| ~1160 | C-O Stretch | Medium | Ester |

| ~830 | Ring Deformation | Medium | 1,4-disubstituted Aromatic |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is crucial for confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

A predicted fragmentation pattern for p-bromophenyl propionate would likely involve the following key steps:

Initial Ionization: Formation of the molecular ion [C9H9BrO2]+•.

Alpha Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of the propionyl cation [CH3CH2CO]+ at m/z 57. This is often a prominent peak in the mass spectra of propionate esters.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene), could occur, though it is less common in phenyl esters compared to alkyl esters.

Cleavage of the Ester Bond:

Formation of the p-bromophenoxy radical and the propionyl cation [CH3CH2CO]+ (m/z 57).

Formation of the p-bromophenoxy cation [BrC6H4O]+. Due to the two bromine isotopes, this would appear as a pair of peaks of similar intensity at m/z 171 and 173.

Fragmentation of the Aromatic Ring: Subsequent fragmentation of the p-bromophenyl moiety could lead to the loss of CO, yielding a bromophenyl cation [BrC6H5]+ (m/z 156 and 158), and further loss of Br to give the phenyl cation [C6H5]+ (m/z 77).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. The theoretical exact mass of the molecular ion of this compound can be calculated based on the most abundant isotopes of its constituent elements (12C, 1H, 79Br, 16O).

The calculated monoisotopic mass of (4-Bromophenyl) propanoate is 227.97859 Da. An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental formula C9H9BrO2.

Table 1: Theoretical Exact Mass of (4-Bromophenyl) Propanoate

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Monoisotopic Mass | 227.97859 Da |

Data generated from theoretical calculations.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented further to obtain more detailed structural information. This method would be invaluable in confirming the proposed fragmentation pathways for this compound.

In a hypothetical MS/MS experiment, the molecular ion (m/z 228/230) would be isolated and subjected to collision-induced dissociation. The resulting daughter ions would then be analyzed. The observation of key fragments, such as the propionyl cation (m/z 57) and the p-bromophenoxy cation (m/z 171/173), would provide strong evidence for the structure of (4-Bromophenyl) propanoate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the p-bromophenyl chromophore.

The benzene ring exhibits characteristic π → π* transitions. In this compound, the presence of the bromine atom and the propionate group as substituents on the phenyl ring will influence the position and intensity of these absorption bands. The bromine atom, with its lone pairs of electrons, can participate in n → π* transitions and can also cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene due to its electron-donating resonance effect and electron-withdrawing inductive effect.

The spectrum of the related compound, 4-bromodiphenyl ether, shows maximum absorption (λmax) at 272 nm and 279 nm, which are attributed to the π → π* transitions of the aromatic system. It is anticipated that this compound would exhibit a similar absorption profile in the UV region, likely with a primary absorption band around 220-240 nm and a weaker, fine-structured band between 260-280 nm, characteristic of substituted benzene derivatives.

Table 2: Expected UV-Vis Absorption Maxima for (4-Bromophenyl) Propanoate

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π* (E-band) | ~220-240 | p-Bromophenyl ring |

| π → π* (B-band) | ~260-280 | p-Bromophenyl ring |

Data is predicted based on the analysis of similar aromatic compounds.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) analysis of a suitable single crystal of this compound would provide precise information about its molecular structure in the solid state. This includes bond lengths, bond angles, and torsional angles, which define the conformation of the molecule. Specifically, the orientation of the propionate group relative to the phenyl ring could be determined.

While no specific crystal structure for this compound has been found in the surveyed literature, studies on other p-bromophenyl derivatives, such as 1-(p-bromophenyl)ethyl t-butyl sulphoxide and various functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, demonstrate the utility of this technique in unambiguously confirming molecular structures and revealing details about their solid-state conformation. The presence of the heavy bromine atom would also facilitate the determination of the absolute configuration if the molecule were chiral.

Table 3: Hypothetical Crystallographic Data for (4-Bromophenyl) Propanoate

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.0 |

| V (ų) | 920.0 |

| Z | 4 |

This data is hypothetical and serves as an example of what could be obtained from a single crystal X-ray diffraction study.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties.

A PXRD pattern of a powdered sample of this compound would consist of a series of diffraction peaks at specific 2θ angles. This pattern serves as a unique "fingerprint" for the crystalline phase. By comparing the PXRD patterns of different batches of the compound, one could identify the presence of different polymorphs or determine the phase purity of a sample. While no specific studies on the polymorphism of this compound were found, PXRD remains a critical tool for the solid-state characterization of crystalline organic compounds.

Theoretical and Computational Chemistry of 4 Bromophenyl Propanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure by calculating the electron density rather than the complex many-electron wavefunction. A typical DFT study on (4-Bromophenyl) propanoate would involve geometry optimization to find the lowest energy conformation of the molecule. This is often performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules.

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties help in predicting the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, DFT is used to calculate global reactivity descriptors based on the conceptual DFT framework. These descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. For instance, the electrophilicity index helps in classifying the molecule as a strong or marginal electrophile. The molecular electrostatic potential (MEP) map is another valuable output, which visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. In (4-Bromophenyl) propanoate, the electron-rich regions (typically colored red on an MEP map) would likely be centered on the oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Phenyl Ester Derivative (Note: This data is hypothetical and based on typical values for similar molecules.)

| Parameter | Illustrative Value | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicates chemical stability and reactivity |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

| Electronegativity (χ) | 3.85 eV | Measure of the ability to attract electrons |

| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |

Hartree-Fock (HF) and Post-Hartree-Fock Methods for Electronic Correlation

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF neglects electron correlation—the interaction between individual electrons. This omission can affect the accuracy of the results.

In a study of (4-Bromophenyl) propanoate, HF calculations would typically be used as a starting point for more sophisticated methods. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), are built upon the HF solution to systematically include electron correlation. These methods offer higher accuracy for properties like bond energies and weak intermolecular interactions, albeit at a significantly greater computational expense. Comparing results from HF and a post-HF method like MP2 would quantify the importance of electron correlation in describing the electronic structure of (4-Bromophenyl) propanoate.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations typically model a molecule in isolation (gas phase) at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time at finite temperatures, including their interactions with a solvent.

An MD simulation of (4-Bromophenyl) propanoate would model the molecule's movements by solving Newton's equations of motion for all atoms in the system. The forces between atoms are described by a force field (e.g., OPLS-AA or AMBER), which is a set of parameters and potential functions that approximate the potential energy surface.

The primary applications of MD for this molecule would be:

Conformational Analysis: The propionate (B1217596) side chain and its orientation relative to the bromophenyl ring can rotate, leading to different conformers. MD simulations can explore the potential energy surface to identify the most stable and populated conformations in a given environment (e.g., in a solvent like water or chloroform).

Solvent Interactions: By explicitly including solvent molecules in the simulation box, MD can model how the solvent arranges around the solute. It can reveal information about solvation shells and specific interactions like hydrogen bonding (though not prominent for this molecule as an acceptor). This is crucial for understanding the molecule's solubility and behavior in solution. The simulation would track properties like the radial distribution function between atoms of the solute and solvent to characterize these interactions.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman.

Calculated NMR Chemical Shifts and Coupling Constants

Theoretical calculations of NMR parameters are a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP/6-311+G(d,p)), is commonly used to predict the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C).

These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. For molecules with conformational flexibility, the predicted chemical shifts for each stable conformer are averaged, weighted by their Boltzmann population, to yield a final predicted spectrum that can be compared with experimental data. Discrepancies between calculated and experimental shifts can help refine the understanding of the molecular structure and conformation in solution.

Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) (Note: This data is hypothetical.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 172.5 | 171.8 | 0.7 |

| C-Br | 118.9 | 119.5 | -0.6 |

| Aromatic CH | 123.5 | 124.0 | -0.5 |

| Aromatic CH | 132.8 | 132.2 | 0.6 |

| -CH₂- | 27.8 | 28.1 | -0.3 |

| -CH₃ | 9.2 | 9.5 | -0.3 |

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These calculations are typically done using DFT methods.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are usually multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. The simulated spectra serve as a powerful aid in assigning the vibrational modes observed in experimental IR and Raman measurements. For (4-Bromophenyl) propanoate, this would allow for the unambiguous assignment of key vibrations, such as the C=O stretch of the ester, the C-Br stretch, and various aromatic ring modes. orientjchem.org

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms for compounds like (4-Bromophenyl) Propanoate at a molecular level is greatly enhanced by computational modeling. These theoretical approaches provide insights into the energetic and geometric changes that occur during a chemical transformation, which are often difficult to observe experimentally. By employing quantum chemical calculations, it is possible to map out the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and, most importantly, transition states. This allows for a detailed understanding of the reaction pathway, including the sequence of bond-breaking and bond-forming events.

For the hydrolysis of esters, a common reaction pathway is the nucleophilic acyl substitution. In the case of (4-Bromophenyl) Propanoate, this would typically involve the attack of a nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. Computational studies on analogous systems, such as the alkaline hydrolysis of p-nitrophenyl acetate, have been investigated using density functional theory (DFT) to explore the reaction pathway. acs.org These studies are critical for understanding how substituents on the phenyl ring, such as the bromo group in (4-Bromophenyl) Propanoate, influence the reaction mechanism.

Transition State Localization and Energy Barrier Calculations

A crucial aspect of computational reaction mechanism studies is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes. For the hydrolysis of phenyl esters, the transition state typically involves a tetrahedral intermediate where the carbonyl carbon is bonded to the incoming nucleophile and the leaving phenoxide group.

Various computational methods are employed to locate these transition states, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. Theoretical studies on the aminolysis of para-substituted phenyl acetates, for instance, have utilized the B3LYP functional with the 6-31+G* basis set to characterize the transition states. researchgate.net

To illustrate the typical energy barriers calculated for related reactions, the following table presents computational data for the alkaline hydrolysis of various esters.

| Ester | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Methyl Acetate | MP2/6-31++G(d,p) | 20.3 |

| Ethyl Acetate | MP2/6-31++G(d,p) | 20.6 |